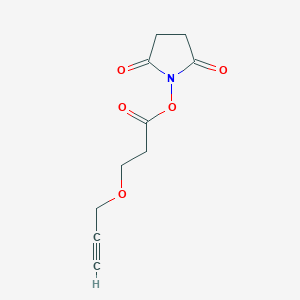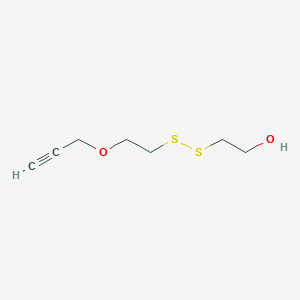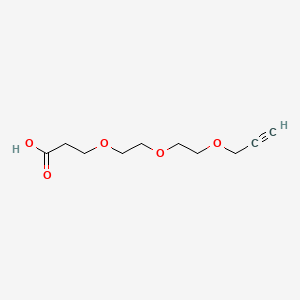![molecular formula C19H27N3O3S B610292 Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate CAS No. 869493-26-5](/img/structure/B610292.png)
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PRX-03140 is a 5-HT4 partial agonist.
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the Hofmann reaction, alkylation, and others. For instance, the potassium salt of related thieno[2,3-b]pyridine derivatives was prepared from specific precursor compounds through a series of chemical transformations (Yure, Shantare, & Gurdinietse, 1996).
- Chemical Properties : Various studies have reported on the chemical properties of related compounds, including their crystalline structures and reactivity. For example, the crystal structure of potassium 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate has been detailed, demonstrating the electron-accepting capabilities of its dicyanomethylene moiety (Tafeenko et al., 2003).
Biological Activities
- Potassium Channel Openers : Compounds with similar structures have been synthesized and tested for their biological activities, particularly as potassium channel openers. This is exemplified by studies on compounds derived from similar pyridine and cyclohexanecarbothioic acid methylamide structures (Brown et al., 1993).
Luminescence Properties
- Luminescence Studies : The luminescence properties of related structures, such as the salts of 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, have been explored. These studies revealed that the luminescence spectra in solution vary with the solvent's dielectric constant, and in the solid state, emission maxima vary with structural features (Tafeenko et al., 2009).
Synthesis of Derivatives
- Derivative Synthesis : There has been research on the synthesis of derivatives of thieno[2,3-b]pyridine, including the potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate. These derivatives have been synthesized through various methods, leading to new functional derivatives for further study and application (Dotsenko et al., 2018).
Propriétés
Numéro CAS |
869493-26-5 |
|---|---|
Nom du produit |
Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate |
Formule moléculaire |
C19H27N3O3S |
Poids moléculaire |
377.5 |
Nom IUPAC |
4-hydroxy-7-isopropyl-6-oxo-N-(3-(piperidin-1-yl)propyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C19H27N3O3S/c1-13(2)22-18(25)15(16(23)14-7-12-26-19(14)22)17(24)20-8-6-11-21-9-4-3-5-10-21/h7,12-13,23H,3-6,8-11H2,1-2H3,(H,20,24) |
Clé InChI |
SCHKZZSVELPJKU-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=CS2)C(O)=C(C(NCCCN3CCCCC3)=O)C1=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PRX-03140; PRX 03140; PRX03140; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















